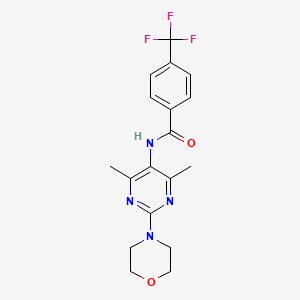

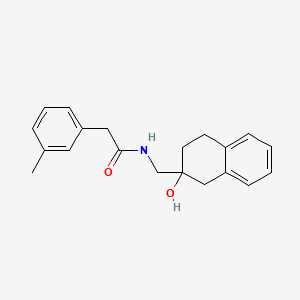

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound "N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide" is of interest due to its structure and potential biological activity. While direct studies on this specific compound are scarce, related research on similar compounds provides insights into synthesis methods, structural analysis, and potential reactivity and properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclocondensation, nucleophilic substitution, and condensation reactions. For example, the synthesis of morpholine derivatives can be achieved through reactions involving amines and chloroacetyl chloride under specific conditions, demonstrating a versatile approach to constructing such complex molecules (Karimian et al., 2017).

Molecular Structure Analysis

Structural analysis of similar compounds is typically performed using techniques such as NMR, X-ray crystallography, and DFT studies. These methods confirm the molecular geometry, functional groups, and overall molecular framework, providing a basis for understanding the compound's chemical behavior (Zhou et al., 2021).

Chemical Reactions and Properties

Compounds with morpholine moieties and pyrimidinyl groups often exhibit interesting chemical reactivity, including acylation reactions and 1,3-dipolar cycloadditions. These reactions can lead to the formation of novel structures with potential biological activities, showcasing the chemical versatility of these compounds (Steinlin & Vasella, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide is involved in the synthesis of various heterocyclic compounds due to its morpholine and pyrimidine components. Research indicates that compounds containing morpholino groups, particularly when substituted on triazine or pyrimidine rings, show significant antitumor activities. These compounds have been tested against human cancer cell lines and murine leukemia cell lines, with some derivatives showing potent antitumor activity without strong aromatase inhibitory activity, suggesting their potential as cancer therapeutics (Matsuno et al., 2000).

Antifungal and Antimicrobial Properties

Compounds derived from morpholine and pyrimidine, similar to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide, have been studied for their antifungal and antimicrobial properties. For instance, N-(Morpholinothiocarbonyl) benzamide derivatives and their Co(III) complexes have been synthesized and exhibited antifungal activity against major pathogens, highlighting the potential of such compounds in developing new antifungal agents (Zhou Weiqun et al., 2005).

Histone Deacetylase Inhibition for Cancer Treatment

The structural features of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide contribute to the synthesis of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which acts as a histone deacetylase (HDAC) inhibitor. These inhibitors play a crucial role in blocking cancer cell proliferation and inducing apoptosis, making them promising candidates for cancer therapy (Nancy Z. Zhou et al., 2008).

Novel Antiproliferative Agents

The structure of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide is conducive to the development of novel antiproliferative agents. Studies on m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides have shown significant antiproliferative activities against various cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Xiao-meng Wang et al., 2015).

Propiedades

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c1-11-15(12(2)23-17(22-11)25-7-9-27-10-8-25)24-16(26)13-3-5-14(6-4-13)18(19,20)21/h3-6H,7-10H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYBVXQAYFKTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2484405.png)

![N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2484409.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/no-structure.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2484418.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2484422.png)